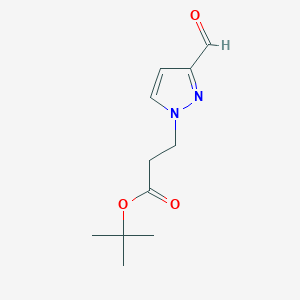

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

説明

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is a tert-butyl ester derivative featuring a pyrazole ring substituted with a formyl group at the 3-position, linked via a propanoate chain. This compound is of interest in medicinal chemistry and organic synthesis due to its reactive formyl group, which enables participation in condensation, nucleophilic addition, and cross-coupling reactions.

特性

IUPAC Name |

tert-butyl 3-(3-formylpyrazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)5-7-13-6-4-9(8-14)12-13/h4,6,8H,5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCUTZZJPXRMLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN1C=CC(=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 3-formylpyrazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

Oxidation: Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Tert-butyl 3-(3-carboxypyrazol-1-yl)propanoate.

Reduction: Tert-butyl 3-(3-hydroxymethylpyrazol-1-yl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators.

Medicine: Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and dyes.

作用機序

The mechanism of action of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity and specificity.

類似化合物との比較

Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)propanoate (CAS: 1946813-52-0)

- Structural Difference: Replaces the 3-formyl group with a 4-amino substituent on the pyrazole ring.

- Molecular Formula : C₁₀H₁₇N₃O₂ (vs. C₁₀H₁₅N₂O₃ for the target compound).

- Key Properties: The amino group enhances nucleophilicity, making it suitable for peptide coupling or diazotization reactions. Reduced electrophilicity compared to the formyl-substituted analog, altering its utility in click chemistry or aldehyde-specific reactions.

- Applications: Likely used as a building block for antimetabolites or kinase inhibitors, where amino-pyrazole motifs are prevalent .

Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate (EP 4374877 A2)

- Structural Difference : Substitutes the pyrazole-formyl group with a polyether chain.

- Synthetic Pathway: Prepared via alkylation of tert-butyl prop-2-enoate with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol under basic conditions .

- Key Properties: The polyether chain confers hydrophilicity, enhancing solubility in polar solvents (e.g., water or ethanol). Lacks aromaticity, reducing π-π stacking interactions critical in drug-receptor binding.

- Applications : Likely used as a PEG-like spacer in prodrugs or polymer conjugates to improve pharmacokinetics .

3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one

- Structural Difference: Incorporates a fused indenopyrazole system with a phenyl group.

- Key Properties: Extended aromatic system increases planarity and UV absorption, relevant for optoelectronic materials.

- Safety Profile: Classified as non-hazardous under EC1272/08 regulations, though toxicological data are incomplete .

Tert-butyl 3-(aziridin-1-yl)propanoate (CAS: 23693-85-8)

- Structural Difference : Replaces pyrazole with an aziridine ring.

- Molecular Formula: C₉H₁₇NO₂ (vs. C₁₀H₁₅N₂O₃ for the target compound).

- Key Properties :

- The strained aziridine ring confers high reactivity in ring-opening reactions (e.g., alkylation or polymerization).

- Lower thermal stability compared to pyrazole derivatives due to ring strain.

- Applications: Potential use in epoxy resins or as a crosslinking agent .

Research Findings and Implications

- Reactivity: The formyl group in Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate distinguishes it from amino- or ether-substituted analogs, enabling selective reactions (e.g., Schiff base formation) critical in bioconjugation .

- Synthetic Flexibility : The tert-butyl ester group, common across all analogs, facilitates deprotection under acidic conditions to generate carboxylic acids, a versatile feature in prodrug design .

生物活性

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate features a tert-butyl group, a propanoate moiety, and a pyrazole ring with a formyl substituent. Its molecular formula is , with a molecular weight of 248.28 g/mol. The presence of the pyrazole ring is significant as it is known for various pharmacological activities.

Biological Activities

The biological activities of Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate have been explored in various studies, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial effects against various pathogens. In vitro studies have shown that Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate demonstrates activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into a potential antimicrobial agent.

Anti-inflammatory Activity

In animal models, Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate has shown promising anti-inflammatory effects. Studies have reported a reduction in inflammatory markers such as TNF-alpha and IL-6 in treated groups compared to controls.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate inhibits the proliferation of cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.4 |

| A549 | 22.8 |

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest.

The biological activity of Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is believed to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- DNA Interaction : Pyrazole derivatives often interact with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : The compound may influence signaling cascades related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the efficacy of Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate:

- Case Study on Antimicrobial Efficacy : A study conducted on infected mice showed significant recovery rates when treated with the compound, indicating its potential as an effective antimicrobial agent.

- Anti-inflammatory Model : In a rat model of arthritis, administration of Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate resulted in reduced paw swelling and improved mobility compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。